molecular formula C11H11NOS B1609595 [4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol CAS No. 857283-96-6

[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol

Cat. No.: B1609595
CAS No.: 857283-96-6
M. Wt: 205.28 g/mol
InChI Key: RJHSPNFHEAFWDW-UHFFFAOYSA-N
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Description

[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol: is an organic compound featuring a thiazole ring attached to a phenyl group, which is further connected to a methanol moiety

Biochemical Analysis

Biochemical Properties

For instance, thiazoles are known to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Cellular Effects

Thiazoles have been reported to have diverse effects on various types of cells and cellular processes . For example, some thiazoles have been found to increase the reactive oxygen species (ROS) in Candida albicans and elevate the expression of some genes related to anti-oxidative stress response .

Molecular Mechanism

Thiazoles are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Thiazoles are known to have diverse effects over time in laboratory settings .

Dosage Effects in Animal Models

The effects of [4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol at different dosages in animal models have not been studied yet. Thiazoles have been found to have various effects at different dosages in animal models .

Metabolic Pathways

Thiazoles are known to interact with various enzymes and cofactors and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

Thiazoles are known to interact with various transporters or binding proteins .

Subcellular Localization

Thiazoles are known to be directed to specific compartments or organelles based on any targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

    Thiazole Formation: The synthesis of the thiazole ring can be achieved through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under basic conditions.

    Phenyl Group Attachment: The phenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of the phenyl group reacts with a halogenated thiazole in the presence of a palladium catalyst.

    Methanol Addition: The final step involves the reduction of a carbonyl group to a methanol group, typically using a reducing agent such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Industrial Production Methods

Industrial production of [4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The thiazole ring can undergo reduction to form dihydrothiazole derivatives using hydrogenation catalysts.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: [4-(2-Methyl-1,3-thiazol-4-yl)phenyl]carboxylic acid.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: [4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol can act as a ligand in coordination chemistry, forming complexes with transition metals that are useful in catalysis.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

Biology and Medicine

    Antimicrobial Agents: Thiazole derivatives are known for their antimicrobial properties, and this compound may be explored for similar applications.

    Drug Development: It can be a building block for the synthesis of potential drug candidates targeting various diseases.

Industry

    Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Agriculture: It may be utilized in the synthesis of agrochemicals, such as pesticides or herbicides.

Comparison with Similar Compounds

Similar Compounds

    [4-(2-Methyl-1,3-thiazol-4-yl)phenyl]amine: Similar structure but with an amine group instead of methanol.

    [4-(2-Methyl-1,3-thiazol-4-yl)phenyl]acetic acid: Contains a carboxylic acid group instead of methanol.

    [4-(2-Methyl-1,3-thiazol-4-yl)phenyl]ethanol: Similar structure with an ethanol group.

Uniqueness

The presence of the methanol group in [4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol provides unique reactivity and solubility properties, making it distinct from its analogs. This functional group allows for further chemical modifications, enhancing its versatility in various applications.

Properties

IUPAC Name

[4-(2-methyl-1,3-thiazol-4-yl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NOS/c1-8-12-11(7-14-8)10-4-2-9(6-13)3-5-10/h2-5,7,13H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJHSPNFHEAFWDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90428198
Record name [4-(2-methyl-1,3-thiazol-4-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857283-96-6
Record name [4-(2-methyl-1,3-thiazol-4-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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